1-(3-Bromobenzyl)pipérazine

Vue d'ensemble

Description

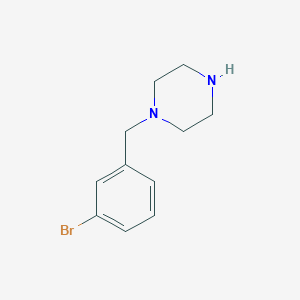

1-(3-Bromobenzyl)piperazine is an organic compound with the molecular formula C11H15BrN2 It is a derivative of piperazine, where a bromobenzyl group is attached to the nitrogen atom of the piperazine ring

Applications De Recherche Scientifique

1-(3-Bromobenzyl)piperazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.

Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a ligand in the study of receptor-ligand interactions, aiding in the understanding of biological pathways and mechanisms.

Mécanisme D'action

Target of Action

The primary target of 1-(3-Bromobenzyl)piperazine is the GABA (γ-aminobutyric acid) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

1-(3-Bromobenzyl)piperazine acts as a GABA receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of 1-(3-Bromobenzyl)piperazine, it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in the neuromuscular junction . By blocking acetylcholine at the myoneural junction, it causes neuromuscular effects . This action disrupts the normal functioning of the parasites, leading to their paralysis .

Pharmacokinetics

It is known that the conformational flexibility of the piperazine ring and polar nitrogen atoms in the piperazine ring enhances a favorable interaction with macromolecules, which could have a significant impact on pharmacokinetics and pharmacodynamics .

Result of Action

The primary result of the action of 1-(3-Bromobenzyl)piperazine is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invasive organism .

Analyse Biochimique

Biochemical Properties

1-(3-Bromobenzyl)piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between 1-(3-Bromobenzyl)piperazine and these enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 1-(3-Bromobenzyl)piperazine has been shown to bind to certain receptor proteins, influencing signal transduction pathways .

Cellular Effects

The effects of 1-(3-Bromobenzyl)piperazine on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of GPCRs, leading to changes in intracellular signaling cascades . Furthermore, 1-(3-Bromobenzyl)piperazine has been observed to affect gene expression by altering the transcriptional activity of certain genes . These changes can impact cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 1-(3-Bromobenzyl)piperazine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as monoamine oxidase (MAO). By inhibiting MAO, 1-(3-Bromobenzyl)piperazine can increase the levels of neurotransmitters like serotonin and dopamine, leading to altered neuronal activity . Additionally, this compound can bind to receptor sites on proteins, inducing conformational changes that affect protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Bromobenzyl)piperazine have been studied over different time periods. It has been observed that the stability of this compound can vary depending on environmental conditions such as temperature and pH . Over time, 1-(3-Bromobenzyl)piperazine may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to 1-(3-Bromobenzyl)piperazine can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(3-Bromobenzyl)piperazine in animal models have been found to be dose-dependent. At lower doses, this compound can modulate neurotransmitter levels and influence behavior without causing significant toxicity . At higher doses, 1-(3-Bromobenzyl)piperazine can induce adverse effects such as neurotoxicity and renal toxicity . These findings highlight the importance of dosage considerations in the use of 1-(3-Bromobenzyl)piperazine for therapeutic or research purposes.

Metabolic Pathways

1-(3-Bromobenzyl)piperazine is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of 1-(3-Bromobenzyl)piperazine, leading to the formation of metabolites that can be further processed by the body. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 1-(3-Bromobenzyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments. Once inside the cell, 1-(3-Bromobenzyl)piperazine can accumulate in specific tissues, influencing its localization and activity .

Subcellular Localization

1-(3-Bromobenzyl)piperazine exhibits distinct subcellular localization patterns, which can affect its function and activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can direct 1-(3-Bromobenzyl)piperazine to specific cellular compartments, influencing its biochemical effects .

Méthodes De Préparation

1-(3-Bromobenzyl)piperazine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with 3-bromobenzyl bromide. This reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, to achieve high yields.

Analyse Des Réactions Chimiques

1-(3-Bromobenzyl)piperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the benzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the bromobenzyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding benzyl derivative.

Suzuki-Miyaura Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.

Comparaison Avec Des Composés Similaires

1-(3-Bromobenzyl)piperazine can be compared with other piperazine derivatives, such as:

1-(4-Chlorobenzyl)piperazine: Similar in structure but with a chlorine atom instead of bromine, it exhibits different reactivity and biological activity.

1-(3-Methylbenzyl)piperazine:

1-(3-Fluorobenzyl)piperazine: The fluorine atom imparts unique electronic properties, making it suitable for different applications compared to the bromine derivative.

Activité Biologique

1-(3-Bromobenzyl)piperazine is a derivative of piperazine that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound, with the molecular formula , features a bromobenzyl group attached to the nitrogen atom of the piperazine ring, significantly influencing its pharmacological properties.

1-(3-Bromobenzyl)piperazine primarily acts as a GABA receptor agonist , which plays a crucial role in modulating neurotransmission. Its interaction with the GABA (γ-aminobutyric acid) receptor leads to various biochemical changes, particularly at the neuromuscular junction, resulting in effects such as paralysis of parasites . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various substances in biological systems.

Pharmacological Properties

The compound exhibits several pharmacological properties:

- Neurotransmitter Modulation : It can inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters like serotonin and dopamine. This modulation can affect mood and behavior.

- Cell Signaling : It influences cell signaling pathways involving G-protein coupled receptors (GPCRs), altering intracellular signaling cascades.

- Toxicity and Dosage Effects : The effects observed in animal models are dose-dependent. At lower doses, it modulates neurotransmitter levels without significant toxicity, while higher doses may lead to adverse effects.

Cellular Effects

1-(3-Bromobenzyl)piperazine affects various cellular processes:

- Interaction with Enzymes : It has shown interactions with enzymes that are critical for cellular metabolism and signaling.

- Subcellular Localization : The compound localizes in both the cytoplasm and nucleus, which may enhance its interaction with target biomolecules.

Metabolic Pathways

This compound is metabolized primarily through cytochrome P450 enzymes, which are essential for the biotransformation of many drugs. Its metabolic pathways are crucial for understanding its pharmacokinetics and potential drug interactions.

Comparative Analysis

To understand the biological activity of 1-(3-Bromobenzyl)piperazine better, it can be compared with other piperazine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorobenzyl)piperazine | Chlorine atom instead of bromine | Different reactivity and activity |

| 1-(3-Methylbenzyl)piperazine | Methyl group addition | Varies in receptor affinity |

| 1-(3-Fluorobenzyl)piperazine | Fluorine atom impacts electronic properties | Unique applications compared to bromine |

Case Studies and Research Findings

Recent studies have highlighted the potential of piperazine derivatives in therapeutic applications:

- A study on related piperazine compounds demonstrated their ability to bind aminergic receptors and exhibit antiproliferative effects against cancer cells. These findings suggest that modifications in piperazine structures can lead to significant biological activities, including necroptosis in leukemic cells .

- Another investigation into various piperazine derivatives revealed their efficacy as herbicides and antifungal agents, indicating a broader spectrum of biological activity beyond central nervous system applications .

Propriétés

IUPAC Name |

1-[(3-bromophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKZQYYLUARXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358086 | |

| Record name | 1-(3-bromobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423154-81-8 | |

| Record name | 1-(3-bromobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 423154-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.